Syntide-2

Kinase Selectivity CaMKII Assay Biochemical Assay Development

Syntide-2 (PLARTLSVAGLPGKK) is the definitive CaMKII substrate for unambiguous kinase activity data. With defined kinetics (Km 7–12 µM, Vmax 9.8 µmol/min/mg) and 4.5-fold catalytic preference for CaMKII over PKC, it enables assay optimization that suppresses PKC interference. Its non-competitive AIP inhibition and selective blockade by densin are essential for studying CaMKII regulatory mechanisms. For plant biology, Syntide-2 uniquely inhibits the GA response without affecting ABA or basal signaling. Select Syntide-2 when experimental reproducibility demands proven substrate specificity.

Molecular Formula C68H122N20O18
Molecular Weight 1507.8 g/mol
CAS No. 108334-68-5
Cat. No. B1682854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyntide-2
CAS108334-68-5
SynonymsSyntide-2;  Syntide 2;  Syntide2;  Pro-leu-ala-arg-thr-leu-ser-val-ala-gly-leu-pro-gly-lys-lys; 
Molecular FormulaC68H122N20O18
Molecular Weight1507.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2
InChIInChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1
InChIKeyNKBRRWBNPNUBDD-TYKVATLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Syntide-2 (CAS 108334-68-5) for Research Procurement: A Baseline Overview of a CaMKII/PKC Peptide Substrate


Syntide-2 (CAS 108334-68-5) is a synthetic 15-amino-acid peptide (sequence PLARTLSVAGLPGKK) recognized as a substrate by Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) [1]. Its sequence is derived from and homologous to phosphorylation site 2 in glycogen synthase, a physiological target of CaMKII [2]. With a molecular weight of 1507.82 g/mol and a formula of C68H122N20O18, it is widely employed as a tool for assaying kinase activity in biochemical and cell-based studies . The compound is not intended for therapeutic or diagnostic use and is strictly a research reagent .

Procurement Risk: Why Generic Substitution with Other CaMKII Peptide Substrates Fails for Syntide-2 Applications


Generic substitution of CaMKII peptide substrates is not scientifically valid due to profound differences in enzyme kinetics, molecular mechanisms of action, and application-specific selectivity. While peptides like Autocamtide-2 and Syntide-2 are both phosphorylated by CaMKII, they engage the enzyme through distinct binding modes and exhibit divergent kinetic profiles [1]. For instance, Autocamtide-2 is a high-affinity substrate (Km ≈ 2 µM) that shows competitive inhibition with AIP, whereas Syntide-2 exhibits a medium affinity (Km ≈ 7-12 µM) and its inhibition by AIP is non-competitive [2]. Furthermore, the substrate selectivity of inhibitors can vary dramatically; a specific inhibitor like densin can fully block Syntide-2 phosphorylation while having no effect on Autocamtide-2 [3]. In plant biology, Syntide-2 possesses a unique functional property—the selective inhibition of the gibberellin (GA) response—which is not reported for other common CaMKII substrates [4]. Therefore, substituting one peptide for another without rigorous cross-validation can lead to uninterpretable or misleading experimental outcomes.

Syntide-2 Product-Specific Quantitative Evidence Guide: Kinase Selectivity, Kinetics, and Functional Selectivity


Relative Kinase Selectivity: Vmax/Km Ratio Demonstrates Strong Preference for CaMKII over Other Ca2+-Dependent Kinases

The relative catalytic efficiency of Syntide-2 as a substrate was quantitatively compared across four major Ca2+-dependent protein kinases. The Vmax/Km ratio, a measure of substrate preference, was set at 100 for CaMKII [1]. In contrast, the ratio for protein kinase C (PKC) was 22, indicating a 4.5-fold lower catalytic preference for Syntide-2 by PKC relative to CaMKII. The preference is even more pronounced against phosphorylase kinase (ratio of 2) and myosin light chain kinase (MLCK; ratio of 0.005 or 0.5 depending on the source) [2][3]. This quantitative profile confirms that while not absolutely specific, Syntide-2 is a strongly preferred substrate for CaMKII over other calcium-regulated kinases.

Kinase Selectivity CaMKII Assay Biochemical Assay Development

Absolute Affinity and Kinetics: Km for CaMKII Quantified Across Multiple Experimental Conditions

The Michaelis-Menten constant (Km) of Syntide-2 for CaMKII has been determined in several studies. A commonly cited value is 12 µM [1]. However, kinetic parameters are sensitive to experimental conditions and enzyme state. In one study, non-autophosphorylated CaMKII exhibited a Km of 7 µM and a Vmax of 9.8 µmol/min/mg [2]. Following autophosphorylation, which generates a Ca2+-independent form of the enzyme, the Km increased to 21 µM and Vmax decreased to 6.0 µmol/min/mg [2]. This data provides a benchmark for researchers to compare their own assay conditions and enzyme preparations against established kinetic parameters.

Enzyme Kinetics CaMKII Assay Michaelis-Menten Kinetics

Mechanistic Differentiation: Non-Competitive vs. Competitive Inhibition with AIP

The autoinhibitory peptide AIP (Autocamtide-2-related Inhibitory Peptide) provides a clear mechanistic distinction between Syntide-2 and Autocamtide-2. Kinetic analysis revealed that AIP acts as a competitive inhibitor with respect to Autocamtide-2, indicating they compete for the same binding site on CaMKII [1]. In contrast, AIP is a non-competitive inhibitor with respect to Syntide-2, suggesting that Syntide-2 binds to a distinct site or that its binding is not directly blocked by AIP [1]. This differential inhibition mechanism underscores that these two substrates interact with CaMKII in fundamentally different ways.

Enzyme Mechanism Inhibitor Selectivity CaMKII Regulation

Functional Selectivity in Plant Biology: Selective Inhibition of the Gibberellin (GA) Response

In barley aleurone protoplasts, microinjection of Syntide-2 (10 µM final concentration) selectively inhibited the gibberellin (GA)-induced increase in α-amylase secretion, a classic GA response [1]. This inhibition was specific; it left the constitutive (basal) secretion of α-amylase and the response to the plant hormone abscisic acid (ABA) unaffected . This functional selectivity is a unique property of Syntide-2 that is not reported for other common CaMKII peptide substrates like Autocamtide-2.

Plant Biology Gibberellin Signaling Functional Selectivity

Substrate-Specific Inhibition: Differential Blockade by Densin

The CaMKII inhibitor densin exhibits substrate-selective inhibition. In vitro assays show that densin fully inhibits the phosphorylation of the model peptide substrate Syntide-2 by CaMKII [1]. Conversely, under the same conditions, densin does not effectively inhibit the phosphorylation of other physiological substrates, such as Ser-1303 on the NMDA receptor subunit GluN2B [1]. This demonstrates that the effect of a protein inhibitor can be dramatically different depending on the substrate peptide chosen for the assay.

CaMKII Regulation Inhibitor Selectivity Substrate-Specific Inhibition

Comparative Phosphorylation Rate: CaMKII Exhibits 3-Fold Higher Activity than PKC

A direct comparison of phosphorylation rates using a FRET-based sensor (FRESCA) revealed that CaMKII phosphorylates Syntide-2 at a 3-fold higher rate compared to PKC at high substrate concentrations [1]. This quantitative difference in catalytic rate reinforces the preference of CaMKII for Syntide-2 over PKC, providing a measurable benchmark for researchers who may be concerned about cross-reactivity in their assays.

Kinase Specificity CaMKII vs PKC Activity Assay

Validated Research Applications for Syntide-2: From Biochemical Assays to Plant Signaling Studies


Biochemical Assay Development for CaMKII Activity with Controlled PKC Interference

Procure Syntide-2 when developing a robust in vitro kinase assay where CaMKII is the primary analyte but PKC is a potential contaminant. Its well-defined kinetic parameters (Km of 7-12 µM, Vmax of 9.8 µmol/min/mg) and 4.5-fold higher catalytic preference over PKC [1][2] allow for optimization of assay conditions (e.g., substrate concentration, reaction time) to maximize the CaMKII signal relative to PKC.

Investigating the Role of Calcium-Dependent Kinases in Plant Hormone Signaling

For plant biology research, Syntide-2 is the substrate of choice for studying the calcium-dependent arm of the gibberellin (GA) signaling pathway. Its unique, validated ability to selectively inhibit the GA response in aleurone cells without affecting ABA or basal signaling [3] makes it an invaluable tool for dissecting hormone crosstalk and identifying the specific kinases involved.

Elucidating Complex CaMKII Regulation with Substrate-Specific Inhibitors

When studying CaMKII regulatory proteins like AIP or densin, the choice of substrate is critical. Syntide-2 should be purchased for experiments designed to explore the non-competitive nature of AIP inhibition [4] or the substrate-selective blockade exhibited by densin [5]. Using Syntide-2 as a reference substrate helps contextualize findings obtained with other peptides or full-length proteins.

Optimization of CaMKII Activity Assays with FRET-Based Sensors

Researchers using or developing FRET-based activity sensors for CaMKII, such as FRESCA, can rely on Syntide-2 as a benchmark substrate. The documented 3-fold higher phosphorylation rate of Syntide-2 by CaMKII compared to PKC [6] provides a quantitative reference point for calibrating sensor responses and ensuring the selectivity of the assay for CaMKII over other kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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